3-Chloro-2-fluorobenzylmethylsulfone
Overview
Description
3-Chloro-2-fluorobenzylmethylsulfone is a chemical compound with the molecular formula C₈H₈ClFO₂S and a molecular weight of 222.66 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is of interest due to its unique chemical structure, which includes both chloro and fluoro substituents on a benzylmethylsulfone backbone.
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-2-fluorobenzylmethylsulfone are currently unknown . This compound is used in proteomics research , but its specific targets have not been identified yet
Mode of Action
Generally, a compound’s mode of action involves an interaction between the compound and a specific molecular target in the organism . This interaction can lead to changes in the target’s function, which can have downstream effects on the organism’s physiology .
Biochemical Pathways
As a biochemical used in proteomics research , it may potentially interact with proteins and other biomolecules, thereby affecting various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As a biochemical used in proteomics research , it may have effects on protein function and expression, but specific results of its action are yet to be determined.
Preparation Methods
The synthesis of 3-Chloro-2-fluorobenzylmethylsulfone typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with sodium methylsulfinate under appropriate conditions . The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the sulfone group. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Chloro-2-fluorobenzylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols, depending on the reducing agent used.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include various substituted benzenes and sulfonic acid derivatives.
Scientific Research Applications
3-Chloro-2-fluorobenzylmethylsulfone is used in various scientific research applications, including:
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways involving sulfone groups.
Medicine: While not used therapeutically, it is valuable in medicinal chemistry research for developing potential drug candidates.
Comparison with Similar Compounds
3-Chloro-2-fluorobenzylmethylsulfone can be compared with other similar compounds, such as:
3-Chloro-2-fluorobenzyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
2-Fluoro-3-chlorobenzylmethylsulfone: A positional isomer with similar chemical properties but different reactivity due to the position of the substituents.
Benzylmethylsulfone: Lacks the chloro and fluoro substituents, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of chloro and fluoro substituents, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-2-fluoro-3-(methylsulfonylmethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-13(11,12)5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXKBOQQVUGJBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C(=CC=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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